molecular formula C9H5Cl2N3 B162299 4,6-Dichloro-2-(2-pyridinyl)pyrimidine CAS No. 10235-65-1

4,6-Dichloro-2-(2-pyridinyl)pyrimidine

Cat. No. B162299
M. Wt: 226.06 g/mol
InChI Key: NBAPGMJZRHWJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037916B2

Procedure details

nButyllithium (1.5 M in hexanes/1.53 mL, 2.3 mmol) was added dropwise to a solution of 4-bromopyridine (200 μL, 2.08 mmol) and in diethyl ether (20 mL)−78° C. After 30 minutes, the reaction mixture was warmed to −30° C. and 4,6-dichloropyrimidine (283 mg, 1.9 mmol) was added. The reaction mixture was allowed to warm to 0° C. over 60 min after which water (2 mmol) and acetic acid (4 mmol) were added followed by DDQ (431 mg, 1.9 mmol). After 30 minutes, the reaction mixture was diluted with diethyl ether (30 mL) and washed three times with aqueous 3M NaOH. the organic layer was dried over MgSO4. Filtration and removal of volatiles under reduced pressure yielded a brown gummy solid which was purified by flash chromatography to afford 2-pyridyl-4,6-dichloropyrimidine as a white solid (0.261 mg, 61%). 1H NMR: (CDCl3) δ 7.40, 1H, s; 8.23, 2H, d; 8.80, 2H, d.
[Compound]
Name
hexanes
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mmol
Type
reactant
Reaction Step Three
Quantity
4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
431 mg
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:14]=[C:13]([Cl:15])[N:12]=[CH:11][N:10]=1.O.C(O)(=O)C.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C(OCC)C>[N:5]1[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=1[C:11]1[N:12]=[C:13]([Cl:15])[CH:14]=[C:9]([Cl:8])[N:10]=1

Inputs

Step One
Name
hexanes
Quantity
1.53 mL
Type
reactant
Smiles
Name
Quantity
200 μL
Type
reactant
Smiles
BrC1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
283 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Step Three
Name
Quantity
2 mmol
Type
reactant
Smiles
O
Name
Quantity
4 mmol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
431 mg
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed three times with aqueous 3M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and removal of volatiles under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielded a brown gummy solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NC(=CC(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.261 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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